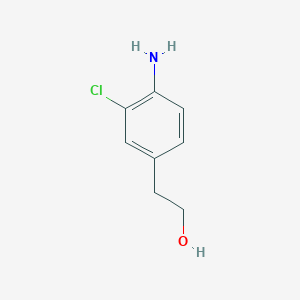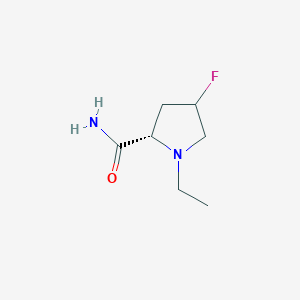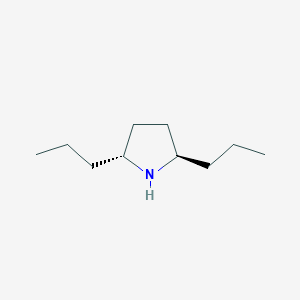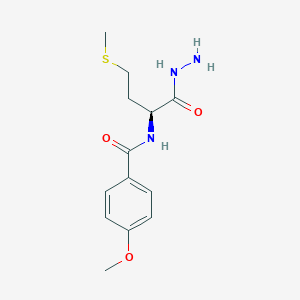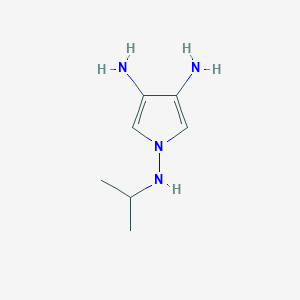![molecular formula C8H5F2NO2 B12862088 2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
2-(Difluoromethyl)benzo[d]oxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]oxazol-7-ol is a chemical compound belonging to the benzoxazole family Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen within a fused ring structure This particular compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to the benzoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]oxazol-7-ol typically involves the following steps:
-
Formation of the Benzoxazole Ring: : The initial step involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a suitable carbonyl compound, like difluoroacetaldehyde. This reaction is usually carried out under acidic conditions to facilitate the formation of the benzoxazole ring.
-
Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzoxazole intermediate with a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate.
-
Hydroxylation: : The final step involves the introduction of the hydroxyl group at the 7-position of the benzoxazole ring. This can be achieved through a selective hydroxylation reaction using reagents like hydrogen peroxide or a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzo[d]oxazol-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the difluoromethyl group or to convert the hydroxyl group into a hydrogen atom.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of de-fluorinated or de-hydroxylated derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]oxazol-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]oxazol-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzo[d]oxazol-7-ol: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Methyl)benzo[d]oxazol-7-ol: Contains a methyl group instead of a difluoromethyl group.
2-(Chloromethyl)benzo[d]oxazol-7-ol: Contains a chloromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]oxazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H5F2NO2 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzoxazol-7-ol |
InChI |
InChI=1S/C8H5F2NO2/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
Clave InChI |
XGYZBWRKGAGSJG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




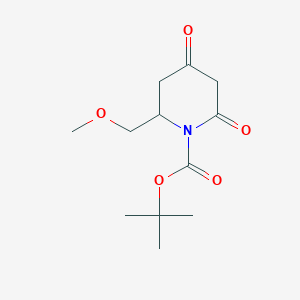


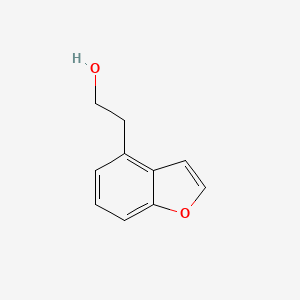
![4,6-Dihydro-2H-thieno[3,4-c]pyrazole-3-carbonitrile](/img/structure/B12862055.png)
